2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid
Description
The compound 2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid features a triazolopyridazine core substituted with a 4-fluorophenyl group at position 3 and a hexanoic acid chain linked via a thioether at position 5. This structure combines a heterocyclic scaffold known for enzyme inhibition (e.g., bromodomain or Lin28 targeting) with a fluorinated aromatic group for enhanced binding affinity and a carboxylic acid chain for improved solubility .
Properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2S/c1-2-3-4-13(17(23)24)25-15-10-9-14-19-20-16(22(14)21-15)11-5-7-12(18)8-6-11/h5-10,13H,2-4H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKDWZGDYCFYIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)SC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid typically involves multiple steps, starting from readily available precursorsThe final step involves the attachment of the hexanoic acid moiety through a thiol-ene reaction or similar coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure to target specific biological pathways.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid involves its interaction with specific molecular targets within cells. The triazolopyridazine core is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The fluorophenyl group enhances the compound’s binding affinity and specificity, making it a potent agent in biological systems .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural variations among analogs include:
- Aryl substituents : Fluorophenyl vs. ethoxyphenyl vs. methyl groups.
- Thio-linked chains: Hexanoic acid vs. shorter chains (e.g., acetic acid) or amide derivatives.
- Core modifications: Triazolopyridazine vs. pyridazinone or other heterocycles.
Table 1: Comparison of Key Analogs
Melting Points and Stability
- Triazolopyridazine derivatives with benzoylamino substituents (e.g., E-4b in ) exhibit high melting points (253–255°C), suggesting strong crystalline stability, whereas ethoxyphenyl analogs () may have lower melting points due to bulkier substituents .
Research Findings and Implications
- Scaffold Utility : The triazolopyridazine core is widely utilized in drug discovery, as seen in bromodomain inhibitor AZD5153 () and Lin28 inhibitor Lin28-1632 (), highlighting its adaptability for diverse targets.
- Structure-Activity Relationships (SAR): 4-Fluorophenyl: Enhances target affinity through hydrophobic and halogen-bonding interactions.
- Synthetic Feasibility : Analog synthesis (e.g., ) typically involves coupling reactions (e.g., thioether formation) and heterocyclic condensation, with yields dependent on substituent reactivity.
Biological Activity
The compound 2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)hexanoic acid is a member of the triazolopyridazine family, characterized by a unique structure that includes a triazole ring fused with a pyridazine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure incorporates several functional groups that may contribute to its biological activity. The presence of the 4-fluorophenyl group is particularly noteworthy as it may enhance the compound's pharmacokinetic properties.
Research indicates that compounds similar to this compound often act by inhibiting specific enzymes or receptors involved in critical biological pathways. The mechanism of action likely involves binding to target proteins, thereby modulating their activity and influencing various signaling pathways relevant to disease processes.
Anticancer Activity
Several studies have demonstrated the anticancer potential of triazolopyridazine derivatives. For example, compounds within this class have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific activity of this compound remains to be fully elucidated but is anticipated to be significant based on structural analogs.
Anti-inflammatory Effects
In addition to anticancer properties, this compound may exhibit anti-inflammatory effects. Research into similar compounds has indicated their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Understanding the specific interactions of this compound with inflammatory pathways could reveal its therapeutic applications in inflammatory diseases.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is essential. The following table summarizes key features and activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethanamine | Similar triazolopyridazine core | Anticancer properties |
| N-(4-fluorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine | Contains piperidine moiety | Potential anti-inflammatory effects |
Study 1: Antitumor Activity
A recent study investigated the antitumor activity of triazolopyridazine derivatives in human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity and induced apoptosis through caspase activation pathways. These findings suggest that this compound may share similar mechanisms.
Study 2: Inhibition of Inflammatory Pathways
Another study focused on the anti-inflammatory effects of triazolopyridazines. The results demonstrated that these compounds could effectively reduce levels of TNF-alpha and IL-6 in vitro. This suggests a potential application for this compound in treating conditions characterized by chronic inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
